molecular formula C17H20ClN3O2 B4652130 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide CAS No. 931374-30-0

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4652130
CAS RN: 931374-30-0
M. Wt: 333.8 g/mol
InChI Key: VBNLZEMTFRRSIL-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-26401, is a synthetic compound that has been developed for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an interesting subject for research, and its properties have been studied extensively in recent years.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide is complex and involves multiple pathways. It is believed to work by modulating the activity of several key enzymes and receptors in the brain and other tissues. Specifically, 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is believed to be responsible for the cognitive-enhancing effects of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has a range of biochemical and physiological effects that have been studied in detail. These include its effects on neurotransmitter levels, enzyme activity, and gene expression. 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which makes it an interesting subject for research. Additionally, 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a range of potential therapeutic benefits, which makes it a promising compound for further study. However, there are also some limitations to using 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to work with this compound.

Future Directions

There are many potential future directions for research on 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide. Some of the most promising areas of research include further studies on its cognitive-enhancing effects, its potential as a cancer treatment, and its ability to modulate the immune system. Additionally, there is a need for further research on the safety and toxicity of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide, as well as its potential interactions with other drugs and compounds.
Conclusion
In conclusion, 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been developed for its potential use in various scientific research applications. This compound has a unique chemical structure and has been studied extensively for its potential therapeutic benefits. While there are some limitations to using 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments, there are also many promising future directions for research on this compound. Overall, 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide is an interesting subject for scientific study and has the potential to contribute to our understanding of a range of diseases and conditions.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential use in various scientific research applications. One of the main areas of research has been in the field of neuroscience, where 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a positive effect on cognitive function and memory. Other areas of research include oncology, where 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential as a cancer treatment, and immunology, where it has been studied for its ability to modulate the immune system.

properties

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-2-19-17(23)12-7-16(22)21(10-12)6-5-11-9-20-15-4-3-13(18)8-14(11)15/h3-4,8-9,12,20H,2,5-7,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNLZEMTFRRSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144385
Record name 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxopyrrolidine-3-carboxamide

CAS RN

931374-30-0
Record name 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931374-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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